N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved a reaction between ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane, with the addition of lutidine and TBTU under cooled conditions. The resulting crude product was then recrystallized to achieve the desired purity and structure . Similarly, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride and N,N-Dimethylformamide .
Molecular Structure Analysis
The molecular structure of the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters. The structure exhibits intermolecular hydrogen bonds and two intramolecular interactions, which are crucial for its biological activity . In the case of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, X-ray crystallography was also used to determine the molecular structure, which showed evidence of intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the formation of amide bonds and the introduction of various substituents to the acetamide backbone. The reactions are carefully controlled to ensure the formation of the desired products, as evidenced by the use of specific reagents and conditions such as lutidine, TBTU, sodium hydride, and N,N-Dimethylformamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various spectroscopic techniques, including HNMR, LC-MS, FAB mass spectrometry, IR, and NMR (1H, 13C, 15N). Variable temperature NMR experiments provided evidence for hydrogen bonding in solution, which is significant for the stability and reactivity of these molecules . The electronic behavior of the intramolecular hydrogen bonds was further investigated using NBO studies, which help in understanding the electronic properties of these compounds .
Scientific Research Applications
Antifungal Agents
N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide derivatives have shown promise as antifungal agents. Studies have identified these compounds as effective against various fungi species, including Candida and Aspergillus, demonstrating their broad-spectrum antifungal activity. These derivatives have been modified to improve their stability while maintaining their antifungal efficacy (Bardiot et al., 2015).
Antimicrobial Evaluation
Some derivatives of N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide have been synthesized and evaluated for antimicrobial properties. They exhibit variable activity against microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).
Synthesis and Degradation Studies
Research has been conducted on the synthesis and degradation of compounds involving N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide. This includes studies on the selective hydrolysis of ester and amide bonds in related compounds, contributing to the understanding of their chemical behavior and potential applications (Huang et al., 2014).
Chemoselective Acetylation
The compound has relevance in the chemoselective acetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs. Studies have explored its role in this context, examining various parameters and mechanisms for the acetylation process (Magadum & Yadav, 2018).
Development of Wake-Promoting Agents
In the development of wake-promoting agents, a derivative of N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide has been identified as a potent inverse agonist at the histamine H3 receptor. This research points towards its potential therapeutic use in treating sleep disorders (Nirogi et al., 2019).
Crystal Structure Analysis
Crystal structure analyses of related (oxothiazolidin-2-ylidene)acetamides have been conducted. Such studies contribute to the understanding of the molecular structure and potential applications of these compounds (Galushchinskiy et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)12-4-5-14(13(17)10-12)18-15(20)11-19-6-8-21-9-7-19/h4-5,10H,6-9,11,17H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCYNFUSJJMMCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381892 |
Source
|
Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |
CAS RN |
287927-90-6 |
Source
|
Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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